1-Amino-1-methyl-4-phenylpiperazinium iodide
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Overview
Description
1-Amino-1-methyl-4-phenylpiperazinium iodide is a chemical compound known for its role as a non-selective nicotinic acetylcholine receptor agonist. This compound is often utilized in biochemical research due to its ability to stimulate sympathetic ganglia and its specific action on ganglia and adrenal medullary tissue .
Preparation Methods
The synthesis of 1-Amino-1-methyl-4-phenylpiperazinium iodide typically involves the reaction of 1-methyl-4-phenylpiperazine with methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Amino-1-methyl-4-phenylpiperazinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
1-Amino-1-methyl-4-phenylpiperazinium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving nicotinic acetylcholine receptors.
Biology: The compound is employed in studies related to the autonomic nervous system and neurotransmission.
Mechanism of Action
The mechanism of action of 1-Amino-1-methyl-4-phenylpiperazinium iodide involves its role as an agonist of nicotinic acetylcholine receptors. By binding to these receptors, the compound stimulates sympathetic ganglia and adrenal medullary tissue, leading to various physiological effects. The molecular targets include nicotinic acetylcholine receptors, and the pathways involved are related to neurotransmission and autonomic regulation .
Comparison with Similar Compounds
1-Amino-1-methyl-4-phenylpiperazinium iodide can be compared with other similar compounds, such as:
1,1-Dimethyl-4-phenylpiperazinium iodide: Another nicotinic acetylcholine receptor agonist with similar applications and mechanisms of action.
N,N-Dimethyl-N’-phenylpiperazinium iodide: Shares similar structural features and biological activities.
The uniqueness of this compound lies in its specific action on ganglia and adrenal medullary tissue, making it a valuable tool in both research and clinical settings .
Properties
CAS No. |
116876-96-1 |
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Molecular Formula |
C11H18IN3 |
Molecular Weight |
319.19 g/mol |
IUPAC Name |
1-methyl-4-phenylpiperazin-1-ium-1-amine;iodide |
InChI |
InChI=1S/C11H18N3.HI/c1-14(12)9-7-13(8-10-14)11-5-3-2-4-6-11;/h2-6H,7-10,12H2,1H3;1H/q+1;/p-1 |
InChI Key |
MLOMJAFXBCFPPU-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCN(CC1)C2=CC=CC=C2)N.[I-] |
Origin of Product |
United States |
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